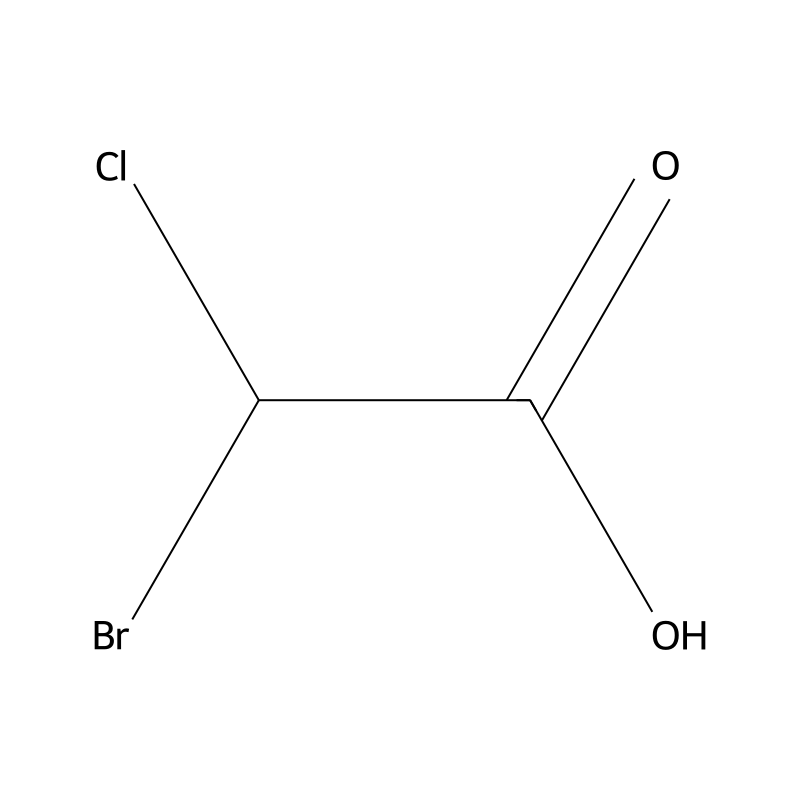Bromochloroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Chemical Synthesis and Intermediates:
Bromochloroacetic acid (BCA) serves as a versatile building block in the synthesis of various organic compounds. Its reactive halogen atoms allow for nucleophilic substitution reactions, facilitating the incorporation of BCA into diverse molecules. This characteristic makes it valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals [].
Pharmaceutical Research and Development:
BCA finds application in pharmaceutical research due to its ability to modify the structure and properties of potential drug candidates. By attaching BCA to specific locations on a molecule, researchers can explore how these modifications affect biological activity, targeting, and other critical drug characteristics.
Understanding Cellular Processes:
BCA has been used as a tool in research aimed at understanding specific cellular processes. One example involves studying the activity of an enzyme called glutathione S-transferase zeta (GSTZ1-1). BCA acts as an inhibitor of this enzyme, allowing researchers to investigate its role in various cellular functions, including detoxification and metabolism [].
Environmental Research:
BCA is a known by-product of water disinfection processes using chlorine. Research in this area focuses on understanding the formation, occurrence, and potential health risks associated with BCA in drinking water. This research helps inform regulations and treatment strategies to ensure safe drinking water [].
- While BCA offers potential benefits in scientific research, it is a potentially hazardous substance.
- Due to its corrosive and potentially carcinogenic properties, proper handling and safety precautions are crucial when working with BCA.
Bromochloroacetic acid is a monocarboxylic acid characterized by the molecular formula . It features a structure where one hydrogen atom of acetic acid is replaced by a bromine atom and another by a chlorine atom. This compound is categorized as a disinfection byproduct, often formed during the chlorination of drinking water that contains bromide ions .
Bromochloroacetic acid is primarily used in research settings and is produced in small quantities. Its significance arises from its role in various
Due to its biological activity and potential health implications, it serves as a critical compound in understanding environmental health risks associated with water disinfection processes.
The synthesis of bromochloroacetic acid typically involves the bromination of chloroacetic acid using a 2:1 mixture of bromide and bromate under acidic conditions. This method allows for the selective introduction of bromine into the chloroacetic acid structure, yielding bromochloroacetic acid as a product .
Commercial production remains limited, with only a few companies manufacturing it primarily for research purposes .
Research indicates that bromochloroacetic acid interacts significantly with glutathione S-transferase zeta enzymes. This interaction can lead to altered metabolic pathways, resulting in the production of toxic metabolites like glyoxylate. The compound's interactions with various biological systems highlight its relevance in studies focused on detoxification processes and environmental toxicology .
Studies also suggest that the compound's stereoisomers exhibit different metabolic rates, which could influence their biological effects and toxicity profiles .
Bromochloroacetic acid belongs to a class of compounds known as haloacetic acids. Here are some similar compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Dichloroacetic Acid | More potent as an antidiabetic agent; less toxic than bromochloroacetic acid. | |
| Trichloroacetic Acid | Used in medical applications for wart removal; higher toxicity profile. | |
| Monobromoacetic Acid | Less complex halogenation; primarily used as an intermediate in organic synthesis. | |
| Dichloroacetate | Known for its role in metabolic studies; less hazardous than brominated counterparts. |
Bromochloroacetic acid stands out due to its specific halogen composition (bromine and chlorine) and its significant role as a disinfection byproduct, which has implications for both environmental health and regulatory concerns regarding drinking water safety .
Physical Description
XLogP3
Boiling Point
215 °C at 760 mm Hg; 104 °C at 11 mm Hg
Flash Point
Density
LogP
Melting Point
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.
The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
Vapor Pressure
Pictograms

Corrosive
Other CAS
68238-35-7
5589-96-8
Wikipedia
Use Classification
Cosmetics -> Antistatic; Film forming; Hair conditioning; Humectant; Skin conditioning
General Manufacturing Information
Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/








